methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate

Description

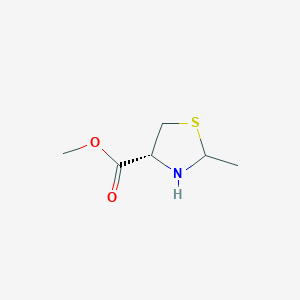

Methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features a methyl group at the 2-position and a methyl ester at the 4-position, with the R-configuration at the chiral center. The ester group enhances lipophilicity, making it distinct from carboxylic acid analogs, which are more polar .

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3/t4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHORGCAHLFPHD-AKGZTFGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@@H](CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336193-86-3 | |

| Record name | methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an α-amino acid ester with a thiol under acidic conditions to form the thiazolidine ring. The reaction conditions often include the use of a solvent like methanol and a catalyst such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidine Derivatives

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical differences between methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate and related compounds:

Key Observations:

- Steric Effects: The 2,2,5,5-tetramethyl derivative (C₈H₁₆ClNO₂S) exhibits significant steric hindrance, which may reduce reactivity compared to the less substituted target compound .

- Functional Group Impact: The ester group in the target compound enhances lipophilicity, whereas carboxylic acid derivatives (e.g., C₁₁H₁₀F₃NO₂S) are more polar, affecting solubility and pharmacokinetics .

Spectroscopic and Crystallographic Data

- NMR: The target compound’s ¹H-NMR would show distinct methyl resonances (δ 1.5–2.0 ppm for CH₃, δ 3.7 ppm for COOCH₃), contrasting with the deshielded protons near electron-withdrawing groups in C₁₁H₁₀F₃NO₂S .

- X-ray Crystallography : Derivatives like C₁₄H₁₅N₂O₃S₂ reveal planar aromatic rings and intramolecular hydrogen bonds, absent in the less complex target compound .

Biological Activity

Methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a compound characterized by its thiazolidine ring structure, which incorporates both sulfur and nitrogen. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

This compound features a methyl ester functional group at the carboxylic acid position. The specific stereochemistry at the 4th carbon is denoted as 4R, which is crucial for its biological activity and potential applications in pharmaceuticals. The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 145.22 g/mol

- Boiling Point: 238.9 °C

- Density: 1.507 g/cm³

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values that suggest promising antibacterial activity.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

Anticancer Activity

The anticancer potential of thiazolidine compounds has been widely studied. This compound is being explored for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those expressing wild-type p53.

Case Study:

A recent study focused on the compound's effect on HCT116 colon cancer cells, reporting an IC50 value of less than 1 µM, indicating high potency in inhibiting cell growth.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cytokine Modulation: It can reduce the levels of inflammatory cytokines, thus mitigating inflammation.

- Cellular Receptor Interaction: The compound interacts with cellular receptors that mediate various biological responses.

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:

- In Vivo Studies: To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship Studies: To identify modifications that enhance biological activity.

- Clinical Trials: To evaluate therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate, and how is stereochemical purity ensured?

- The compound is typically synthesized via cyclocondensation of cysteine derivatives with carbonyl compounds. For example, thiazolidine rings can form by reacting (R)-cysteine methyl ester with ketones or aldehydes under acidic conditions . To ensure stereochemical purity, chiral starting materials (e.g., enantiomerically pure cysteine derivatives) and controlled reaction conditions (e.g., low temperature, inert atmosphere) are critical. Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the thiazolidine ring (e.g., δ 3.5–4.5 ppm for CH-S groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How is the compound’s purity assessed, and what solvents are optimal for recrystallization?

- Purity is assessed via melting point analysis (mp 148–149°C for related analogs) and HPLC (>95% area under the curve) . Recrystallization is performed in ethanol/water mixtures or dichloromethane/hexane, leveraging differential solubility of the carboxylate ester .

Advanced Research Questions

Q. What role does the (4R)-stereochemistry play in modulating biological activity, and how is this evaluated experimentally?

- The (4R)-configuration influences binding to enzymatic targets (e.g., cysteine proteases) due to spatial compatibility with active sites. Stereospecific activity is tested via enzymatic assays using enantiopure samples. For example, inhibition of caspase-3 can be measured via fluorogenic substrates, comparing IC values of (4R) vs. (4S) enantiomers .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- In Silico Tools : SwissADME predicts logP (~1.2), moderate solubility (~3.2 mg/mL), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) models interactions with targets like thioredoxin reductase, highlighting hydrogen bonding with the carboxylate group .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation) are assessed using StarDrop’s P450 Module .

Q. What strategies resolve contradictions in reported biological data for thiazolidine derivatives?

- Discrepancies (e.g., varying IC values in enzyme assays) may arise from differences in enantiomeric purity or assay conditions. Reproducibility is improved by:

- Standardizing enantiomer verification (e.g., chiral HPLC).

- Using identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and substrate concentrations across studies .

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

- Accelerated stability studies (25°C–40°C, pH 1–10) monitor degradation via LC-MS. The ester group is prone to hydrolysis in alkaline conditions (pH >8), forming the carboxylic acid derivative. Arrhenius plots calculate shelf life (t >12 months at 4°C) .

Methodological Considerations

- Stereochemical Analysis : Use Mosher’s method to assign absolute configuration by derivatizing with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and comparing -NMR shifts .

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs) while maintaining >90% yield .

- Toxicity Screening : Zebrafish embryo assays (OECD TG 236) assess acute toxicity, with LC values >100 µM indicating low risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.